Titanium nitride

Overview

Description

Titanium nitride is a ceramic material known for its exceptional hardness and golden appearance when used as a coating. It is often applied to titanium alloys, steel, carbide, and aluminum components to enhance their surface properties. This compound is highly valued for its durability, resistance to corrosion, and biocompatibility, making it suitable for various industrial and medical applications .

Mechanism of Action

Target of Action

Titanium Nitride (TiN) is an extremely hard ceramic material often used as a physical vapor deposition (PVD) coating on various substrates such as titanium alloys, steel, carbide, and aluminum components . The primary targets of TiN are these substrate materials, where it serves to enhance their surface properties .

Mode of Action

TiN interacts with its targets by forming a thin coating on their surfaces . This coating improves the hardness and protects the cutting and sliding surfaces of the substrates . It also serves decorative purposes due to its golden appearance and acts as a non-toxic exterior for medical implants . In most applications, a coating of less than 5 micrometers is applied .

Biochemical Pathways

While TiN is primarily used in industrial applications, it has also been studied in the context of biological systems. For instance, in a study involving human periodontal ligament stem cells, the TLR4/MyD88/NF-κB p65/NLRP3 pathway was found to be modulated by TiN-coated titanium disks . This modulation resulted in the suppression of inflammation and acceleration of extracellular matrix apposition .

Pharmacokinetics

A study on laser-synthesized tin nanoparticles evaluated their safety, biodistribution, and pharmacokinetics . The study found that both as-synthesized and polyethylene glycol (PEG)-coated TiN nanoparticles were safe in vitro and in vivo .

Result of Action

The application of TiN results in enhanced surface properties of the substrate materials. It increases their hardness, protects their cutting and sliding surfaces, and improves their aesthetic appeal . In a biological context, TiN has been found to suppress inflammation and accelerate extracellular matrix apposition .

Action Environment

The action of TiN can be influenced by various environmental factors. For instance, the formation of TiN nanotubes has been found to be significantly influenced by the amount of tetrabutyl titanate (TBT) and the heating rate of pre-oxidation . Additionally, the atomic structure evolution of TiN during dynamic oxidation has been shown to be influenced by both crystal orientation and surface curvature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Titanium Nitride are not well-studied, as it is primarily used in materials science and engineering applications. Some studies have explored the interaction of this compound with biological systems. For instance, this compound coatings have been used in biomedical devices and have shown to exhibit good biocompatibility .

Cellular Effects

One study has shown that this compound films do not have a detrimental effect on primary hippocampal cells

Temporal Effects in Laboratory Settings

This compound is known for its stability and resistance to degradation, which suggests that it could have long-term effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium nitride can be synthesized using several methods, including:

Physical Vapor Deposition (PVD): This method involves the evaporation of titanium in a nitrogen atmosphere, resulting in the deposition of this compound on the substrate.

Chemical Vapor Deposition (CVD): In this process, titanium tetrachloride reacts with ammonia at high temperatures to form this compound.

Direct Nitridation: Titanium metal is directly reacted with nitrogen gas at elevated temperatures to produce this compound.

Industrial Production Methods:

Sintering: this compound powders can be sintered to form bulk materials, which are then used in various applications.

Types of Reactions:

Oxidation: this compound oxidizes at temperatures above 800°C in the presence of oxygen, forming titanium dioxide.

Reduction: this compound can be reduced to titanium and nitrogen gas under certain conditions.

Substitution: this compound can undergo substitution reactions with other nitrides or carbides to form mixed compounds.

Common Reagents and Conditions:

Oxidation: Typically occurs in an oxygen-rich environment at high temperatures.

Reduction: Can be achieved using hydrogen gas or other reducing agents at elevated temperatures.

Substitution: Requires the presence of other nitrides or carbides and high temperatures.

Major Products Formed:

Oxidation: Titanium dioxide.

Reduction: Titanium and nitrogen gas.

Substitution: Mixed nitrides or carbides.

Scientific Research Applications

Titanium nitride has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology and Medicine: Employed in medical implants and devices due to its biocompatibility and resistance to corrosion.

Industry: Utilized in cutting tools, wear-resistant coatings, and decorative finishes.

Energy Storage: Investigated for use in batteries and supercapacitors due to its excellent electrical conductivity.

Photocatalysis: Explored for its potential in solar energy conversion and environmental remediation.

Comparison with Similar Compounds

Titanium nitride is often compared with other transition metal nitrides, such as:

Titanium Carbonitride: Similar in hardness and used in cutting tools, but has different chemical properties.

Titanium Aluminum Nitride: Offers better oxidation resistance at high temperatures, making it suitable for high-temperature applications.

Titanium Diboride: Known for its high hardness and electrical conductivity, but is more brittle than this compound.

Uniqueness of this compound:

Golden Appearance: Unique among nitrides for its decorative golden color when used as a coating.

Biocompatibility: Preferred for medical applications due to its non-toxic nature.

Versatility: Widely used in various industries due to its combination of hardness, corrosion resistance, and electrical conductivity.

This compound stands out for its exceptional properties and diverse applications, making it a valuable material in both scientific research and industrial applications.

Properties

IUPAC Name |

azanylidynetitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTOMJZYCJJWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

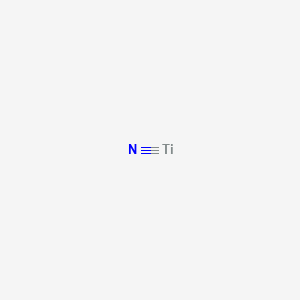

N#[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiN, NTi | |

| Record name | Titanium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067109 | |

| Record name | Titanium nitride (TiN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.874 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Titanium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11116-16-8, 25583-20-4 | |

| Record name | Titanium nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium mononitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25583-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025583204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium nitride (TiN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium nitride (TiN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride](/img/structure/B7802096.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B7802105.png)

![1-[2-(dimethylamino)ethyl]tetrazole-5-thiol](/img/structure/B7802112.png)

![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)

![potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7802154.png)

![[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride](/img/structure/B7802168.png)

![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)